Moricizine sulfone
CAS No.: 151391-67-2
Cat. No.: VC21134178
Molecular Formula: C22H25N3O6S
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151391-67-2 |
---|---|
Molecular Formula | C22H25N3O6S |
Molecular Weight | 459.5 g/mol |
IUPAC Name | ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5,5-dioxophenothiazin-2-yl]carbamate |
Standard InChI | InChI=1S/C22H25N3O6S/c1-2-31-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)32(20,28)29)21(26)9-10-24-11-13-30-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
Standard InChI Key | JGBQVBXTCBGQLU-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Structure
Moricizine sulfone is characterized by the molecular formula C₂₂H₂₅N₃O₆S . This represents an oxidized form of moricizine (C₂₂H₂₅N₃O₄S), with the addition of two oxygen atoms to the sulfur moiety, converting the parent compound's sulfide group to a sulfone group. The transformation from moricizine to moricizine sulfone involves oxidation at the sulfur atom of the phenothiazine ring system.
Physical and Chemical Characteristics
Metabolic Formation and Pharmacokinetics
Metabolic Pathway
Moricizine sulfone (Mor-SO₂) represents one of the metabolic products formed during the extensive hepatic metabolism of moricizine. The parent compound moricizine undergoes significant biotransformation, producing at least 26 different metabolites through various metabolic pathways . The formation of the sulfone derivative specifically involves oxidation of the sulfur atom in the phenothiazine nucleus.
Excretion Data and Recovery
In pharmacokinetic studies of moricizine, the sulfone metabolite has been quantified in urine samples. Research has shown that after a single oral dose of moricizine (600 mg), the recovery of moricizine sulfone in urine within 48 hours was approximately 0.06% of the total administered dose . This relatively low recovery percentage suggests that either moricizine sulfone is formed in small quantities, undergoes further metabolism, or is primarily eliminated through non-renal routes.
Comparative Pharmacokinetics
The following table summarizes the comparative recovery data for moricizine and its oxidized metabolites:
Compound | Urinary Recovery (% of total dose within 48h) |
---|---|
Moricizine (Mor) | 0.07% |
Moricizine Sulfoxide (Mor-SO) | 0.25% |
Moricizine Sulfone (Mor-SO₂) | 0.06% |
This data indicates that moricizine sulfone is recovered in urine at lower levels than both the parent compound and the intermediate sulfoxide metabolite . The combined recovery of all three compounds constitutes less than 0.4% of the administered dose, suggesting that other metabolic pathways and metabolites play more significant roles in the elimination of moricizine.
Analytical Detection Methods
Chromatographic Techniques
The detection and quantification of moricizine sulfone in biological samples has been accomplished using reversed-phase High-Performance Liquid Chromatography (HPLC) . This analytical approach allows for the separation and quantification of moricizine and its metabolites, including the sulfone derivative, enabling pharmacokinetic studies and metabolic profiling.
Pharmacological Significance
Relationship to Parent Drug Activity
Moricizine, the parent compound, functions as an antiarrhythmic agent that works primarily by inhibiting the rapid inward sodium current across myocardial cell membranes . It has potent local anesthetic activity and membrane-stabilizing effects, decreasing excitability, conduction velocity, and automaticity by slowing atrioventricular nodal and His-Purkinje conduction .
Structural Relationship to Other Phenothiazine Derivatives
Phenothiazine Classification
Moricizine sulfone, derived from moricizine, relates to the broader class of phenothiazine compounds. Phenothiazines are characterized as polycyclic aromatic compounds containing a phenothiazine moiety, which consists of two benzene rings joined by a para-thiazine ring . The sulfone functional group in moricizine sulfone represents an oxidized form of the sulfur within this structural framework.
Research Limitations and Future Directions
Current Knowledge Gaps
The scientific literature on moricizine sulfone presents several significant knowledge gaps that warrant further investigation:
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Comprehensive pharmacological activity profiling of moricizine sulfone
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Detailed physicochemical property characterization
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Potential contribution to therapeutic effects or adverse reactions
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Complete metabolic fate and elimination pathways
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Structure-activity relationships compared to the parent compound
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